Methyl 5-cyano-2-fluoronicotinate
Overview
Description
Methyl 5-cyano-2-fluoronicotinate is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of nicotinic acid and contains a cyano group, a fluorine atom, and a methyl ester group
Scientific Research Applications
Methyl 5-cyano-2-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that Methyl 5-cyano-2-fluoronicotinate may interact with palladium complexes and organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, this compound could potentially participate in the formation of carbon-carbon bonds . The reaction involves the oxidative addition of an electrophilic organic group to a palladium complex, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Action Environment
It is known that the success of suzuki–miyaura coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Methyl 5-cyano-2-fluoronicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, primarily through its cyano and fluorine groups. These interactions often involve covalent bonding with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. For instance, the cyano group can act as an electrophilic warhead, forming covalent adducts with nucleophilic residues in enzyme active sites . This property makes this compound a valuable tool in the development of enzyme inhibitors.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce cell cycle arrest and apoptosis in certain cancer cell lines, thereby reducing cell proliferation . Additionally, this compound can modulate the expression of genes involved in metabolic pathways, leading to altered cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The cyano group of the compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . This interaction can result in the modulation of enzyme activity, affecting various biochemical pathways. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes and pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. The compound can affect metabolic flux and alter metabolite levels by modulating the activity of enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its localization and accumulation, influencing its biochemical activity. For example, this compound may accumulate in specific cellular compartments, enhancing its interaction with target enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and determine its overall biochemical effects. For instance, this compound may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-2-fluoronicotinate can be synthesized through several methods. One common approach involves the reaction of 5-cyano-2-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed for reduction reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing fluorine with an amine group.
Reduction: The major product is the corresponding amine.
Hydrolysis: The major product is 5-cyano-2-fluoronicotinic acid.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-2-chloronicotinate
- Methyl 5-cyano-2-bromonicotinate
- Methyl 5-cyano-2-iodonicotinate
Uniqueness
Methyl 5-cyano-2-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom also influences the compound’s electronic properties, making it valuable in various applications.
Properties
IUPAC Name |
methyl 5-cyano-2-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVQWXLTYREBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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